molecular formula C16H18FN3O3 B2505181 N-(butan-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 921581-57-9

N-(butan-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2505181
CAS No.: 921581-57-9
M. Wt: 319.336
InChI Key: PZPJGORHCCXPAW-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring, a fluorophenyl group, and a methoxy group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Scientific Research Applications

N-(butan-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of N-(butan-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated aromatic compound, which is introduced through a substitution reaction.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxide ion.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(butan-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the carboxamide group.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., methoxide ion).

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the methoxy group can participate in hydrogen bonding. The compound’s overall structure allows it to interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

N-(butan-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    N-(butan-2-yl)-2-[(4-fluorophenyl)amino]acetamide: This compound shares the fluorophenyl group but differs in the presence of an acetamide group instead of the pyridazine ring.

    N-(butan-2-yl)-2-{[(4-fluorophenyl)methyl]amino}acetamide: Similar in having a fluorophenyl group, but it has a different substitution pattern and lacks the pyridazine ring.

    N-(butan-2-yl)-2-[(2-chloro-4-fluorophenyl)amino]acetamide: This compound includes a chloro group in addition to the fluorophenyl group, leading to different chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the pyridazine ring, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-butan-2-yl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-4-10(2)18-16(22)15-13(23-3)9-14(21)20(19-15)12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPJGORHCCXPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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